4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been reported to have various biological activities such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activity .
Synthesis Analysis
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of coumarin derivatives, including 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one , have been extensively studied. These compounds have shown significant antibacterial and antifungal activities . They are synthesized through reductive amination and have been tested against various microbial strains, exhibiting inhibitory effects comparable to standard drugs.
Molecular Docking and Drug Design
Molecular docking studies have been conducted with 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one derivatives to predict their binding orientations and interactions with protein targets like oxidoreductase enzymes . These studies are crucial for drug design as they help in understanding the compound’s mechanism of action at the molecular level.
Anticancer Research
Coumarin derivatives have been reported to possess anticancer activities. The inclusion of the benzylpiperazine moiety in 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one could potentially enhance its bioactivity, making it a candidate for anticancer drug development .
Anti-HIV Potential
Some coumarin derivatives have shown activity against HIV. The structural features of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one suggest that it could also be explored for its potential anti-HIV properties .
Anticoagulant Properties
Coumarins are known for their anticoagulant effects. The specific structure of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one may offer a new avenue for the development of anticoagulant drugs .
Antioxidant and Anti-inflammatory Activities
The antioxidant and anti-inflammatory activities of coumarin derivatives make them interesting for the treatment of oxidative stress-related diseases4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one could be investigated for these properties to develop new therapeutic agents .
Antipsychotic and Antimalarial Applications
N-aryl and N-alkyl piperazine derivatives, which include the structure of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one , have been reported as potent antipsychotic and antimalarial agents. This suggests potential applications in the treatment of psychiatric disorders and malaria .
Enzyme Inhibition for Therapeutic Use
The ability of 4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one derivatives to inhibit enzymes like oxidoreductase can be harnessed for therapeutic purposes, particularly in diseases where such enzymes play a pathogenic role .
properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-18-6-7-20-19(13-18)17(12-21(25)26-20)15-23-10-8-22(9-11-23)14-16-4-2-1-3-5-16/h1-7,12-13,24H,8-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFDKLUZENTMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.